molecular formula C8H9BrN2O2 B8168775 N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide

Cat. No.: B8168775
M. Wt: 245.07 g/mol
InChI Key: KZMBLOLUIVVTPL-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a pyridinone derivative characterized by a lactam ring (2-oxo-1,2-dihydropyridine) with three key substituents: a bromine atom at position 5, a methyl group at position 1, and an acetamide moiety at position 3. The acetamide group enhances hydrogen-bonding capacity, a feature common in bioactive molecules.

Properties

IUPAC Name

N-(5-bromo-1-methyl-2-oxopyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(12)10-7-3-6(9)4-11(2)8(7)13/h3-4H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMBLOLUIVVTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CN(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 1-methyl-2-oxo-1,2-dihydropyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of N-(5-substituted-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide derivatives.

    Reduction: Formation of N-(5-bromo-1-methyl-2-hydroxy-1,2-dihydropyridin-3-yl)acetamide.

    Oxidation: Formation of N-(5-bromo-1-carboxy-2-oxo-1,2-dihydropyridin-3-yl)acetamide.

Scientific Research Applications

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Examples :

  • N-[3-(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
  • N-[3-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

Key Differences :

  • Core Structure: Tetrahydrocarbazole (a fused tricyclic system) vs. pyridinone (monocyclic lactam).
  • Substituents: Halogens (Cl, F) or methyl groups on the carbazole ring vs. bromine and methyl on pyridinone.
  • Functionalization: Acetamide is attached via a phenyl linker in tetrahydrocarbazoles, whereas it is directly linked to the pyridinone in the target compound.

Benzothiazole-Based Acetamides

Examples :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences :

  • Core Structure: Benzothiazole (a bicyclic heteroaromatic system) vs. pyridinone.
  • Substituents : Trifluoromethyl (strong electron-withdrawing group) and methoxy/phenyl groups vs. bromine and methyl.
  • Implications: The benzothiazole core is associated with anticancer and antimicrobial activities. The trifluoromethyl group increases lipophilicity and metabolic stability, which may enhance bioavailability compared to the brominated pyridinone .

Pyridine-Based Analogues

Example : N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Key Differences :

  • Core Structure: Pyridine (fully aromatic) vs. dihydropyridinone (partially saturated).
  • Substituents: Bromine and fluorine on pyridine vs. bromine and methyl on pyridinone.
  • Functionalization : Acetamide linked via a vinyl group vs. direct attachment.
  • Implications : The vinyl group introduces conformational flexibility, while fluorine’s electronegativity may alter electronic properties compared to the lactam’s oxo group .

Naphthyl-Derived Acetamides

Example : N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide

Key Differences :

  • Core Structure: Naphthyl (polycyclic aromatic) vs. pyridinone.
  • Substituents: Methoxy group on naphthalene vs. bromine on pyridinone.
  • Functionalization : Acetamide attached via an ethyl spacer vs. direct linkage.

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Functional Group Linkage Potential Bioactivity
Target Compound Dihydropyridinone 5-Br, 1-Me, 3-acetamide Direct Not specified (in evidence)
Tetrahydrocarbazole Acetamide Tricyclic carbazole 6-Cl/6-F/6-Me, phenyl linker Phenyl spacer Anticancer, CNS modulation
Benzothiazole Acetamide Benzothiazole 6-CF₃, 2-aryl Direct Antimicrobial, anticancer
Pyridine Vinyl Acetamide Pyridine 5-Br, 3-F, vinyl Vinyl spacer Not specified
Naphthyl Ethyl Acetamide Naphthalene 7-MeO, ethyl Ethyl spacer Not specified

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